molecular formula C16H22N6O4S2 B2860292 3-ethoxy-1-ethyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1172456-79-9

3-ethoxy-1-ethyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2860292
CAS No.: 1172456-79-9
M. Wt: 426.51
InChI Key: XTVKSRNNHKLVME-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with an ethoxy-ethyl group at position 1 and a carboxamide linkage to a 1,3,4-thiadiazol-2-yl moiety. The thiadiazole ring is further modified by a (2-morpholino-2-oxoethyl)thio group. The morpholino ring enhances solubility due to its polar nature, while the thioether linkage may improve metabolic stability compared to ester or amide bonds. The pyrazole and thiadiazole heterocycles are common in medicinal chemistry for their ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4S2/c1-3-22-9-11(14(20-22)26-4-2)13(24)17-15-18-19-16(28-15)27-10-12(23)21-5-7-25-8-6-21/h9H,3-8,10H2,1-2H3,(H,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVKSRNNHKLVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-1-ethyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer, antiparasitic properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N6O4S2C_{16}H_{22}N_{6}O_{4}S_{2} with a molecular weight of 426.5 g/mol. Its structure incorporates a pyrazole ring fused with a thiadiazole and morpholine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₂N₆O₄S₂
Molecular Weight426.5 g/mol
CAS Number1172456-79-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiadiazole rings. For instance, compounds similar to this compound were evaluated against various cancer cell lines using MTT assays.

In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxicity against lung cancer cell lines (A549), with IC50 values ranging from 1.537 μM to 8.493 μM . The mechanism of action is thought to involve the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation .

Antiparasitic Activity

The compound's structural components suggest potential antiparasitic activity. Research has indicated that thiadiazole derivatives exhibit significant activity against parasites such as Entamoeba histolytica and Giardia intestinalis. These compounds often act by disrupting metabolic pathways essential for parasite survival .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : Compounds containing pyrazole and thiadiazole rings have been shown to inhibit EGFR, leading to reduced cell proliferation in cancer cells.
  • Disruption of Metabolic Pathways : The presence of the morpholine moiety enhances the compound's ability to interact with biological targets, potentially disrupting the metabolic processes in parasites.
  • Cytotoxic Effects : The cytotoxicity observed in various studies suggests that these compounds can induce apoptosis in cancer cells through mitochondrial membrane potential disruption .

Case Studies

Case Study 1 : A study on pyrazole-thiadiazole derivatives revealed that modifications in their structure significantly affected their anticancer activity. For example, the introduction of electron-withdrawing groups enhanced their potency against the A549 cell line .

Case Study 2 : Another investigation focused on the synthesis and evaluation of various thiadiazole-based compounds for antiparasitic activity demonstrated that certain derivatives exhibited IC50 values comparable to established antiparasitic drugs .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Core Structure Thiadiazole Substituent Key Functional Groups Predicted logP* Solubility
Target Compound Pyrazole (2-Morpholino-2-oxoethyl)thio Ethoxy-ethyl, morpholino ~2.1 Moderate (polar groups)
3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide Pyrazole Mercapto (-SH) Ethoxy-ethyl ~2.8 Low (due to -SH)
1-(4-Ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Pyridazine Methyl (-CH₃) Ethoxyphenyl ~3.0 Low (lipophilic substituents)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Thiadiazole + Pyridazine Ethyl (-CH₂CH₃) Thiophene, thioacetamide ~3.2 Moderate (thiophene enhances π interactions)
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide Chromene Ethyl (-CH₂CH₃) Sulfamoyl (-SO₂NH-) ~1.8 High (sulfamoyl group)

*Predicted logP values based on structural analogs and computational tools.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole and pyrazole cores, followed by coupling via amide or thioether bonds. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions .
  • Temperature control : Maintain 60–80°C during thioether formation to avoid side reactions .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques confirm structural integrity, and what key signatures validate the product?

  • 1H/13C NMR : Look for the pyrazole C-H signal at δ 6.8–7.2 ppm and thiadiazole S-CH2 at δ 3.1–3.3 ppm .
  • HRMS : Validate molecular weight (expected [M+H]+ ≈ 495.2 Da) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹, morpholino C-N at ~1240 cm⁻¹) .

Q. What preliminary biological assays are recommended for therapeutic potential screening?

  • In vitro antimicrobial : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How to optimize coupling efficiency between pyrazole and thiadiazole moieties?

  • Coupling agents : Replace EDCI with DCC/NHS to enhance amide bond yields .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 2h with 20% yield improvement .
  • In situ monitoring : Use TLC (hexane:EtOAc 3:1) or HPLC (C18 column) to track intermediate formation .

Q. How to resolve ambiguities in NOESY NMR spectra caused by overlapping proton signals?

  • 2D NMR : Perform HSQC and HMBC to assign quaternary carbons and confirm spatial proximity of the morpholino group .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict coupling constants and validate assignments .

Q. How to address contradictory antimicrobial results between Gram-positive and Gram-negative bacteria?

  • Membrane permeability studies : Use fluorescent probes (e.g., NPN) to assess outer membrane disruption in Gram-negative strains .
  • Efflux pump inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to test pump-mediated resistance .

Q. What strategies determine the morpholino-thioethyl group’s role in target binding?

  • SAR studies : Synthesize analogs replacing morpholino with piperazine or thiomorpholine; assess activity via SPR binding assays .
  • Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB 1M17) .

Q. Which crystallization techniques improve X-ray diffraction quality?

  • Solvent optimization : Use DMF/EtOH (1:1) for slow evaporation to grow single crystals .
  • Cryo-crystallography : Flash-cool crystals in liquid N₂ with 20% glycerol as cryoprotectant .

Q. How to reconcile discrepancies between in vitro enzyme inhibition and cellular activity?

  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Subcellular localization : Use confocal microscopy with fluorescently tagged compounds to track intracellular distribution .

Q. What analytical protocols validate purity when HPLC shows a single peak but bioactivity varies?

  • Orthogonal methods : Employ capillary electrophoresis (CE) or ion mobility spectrometry to detect charged impurities .
  • Elemental analysis : Confirm C/H/N/S content within ±0.3% of theoretical values .
  • Stability testing : Store batches under accelerated conditions (40°C/75% RH) to identify degradants via LC-MS .

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